Narlaprevir
CAS No.: 865466-24-6
Cat. No.: VC0536704
Molecular Formula: C36H61N5O7S
Molecular Weight: 708.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 865466-24-6 |
---|---|
Molecular Formula | C36H61N5O7S |
Molecular Weight | 708.0 g/mol |
IUPAC Name | (1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
Standard InChI | InChI=1S/C36H61N5O7S/c1-10-11-15-24(27(42)30(44)37-22-16-17-22)38-29(43)26-25-23(35(25,8)9)20-41(26)31(45)28(33(2,3)4)39-32(46)40-36(18-13-12-14-19-36)21-49(47,48)34(5,6)7/h22-26,28H,10-21H2,1-9H3,(H,37,44)(H,38,43)(H2,39,40,46)/t23-,24-,25-,26-,28+/m0/s1 |
Standard InChI Key | RICZEKWVNZFTNZ-LFGITCQGSA-N |
Isomeric SMILES | CCCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C |
SMILES | CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C |
Canonical SMILES | CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C |
Appearance | Solid powder |
Chemical and Pharmacological Profile of Narlaprevir
Structural Characteristics
Narlaprevir (C₃₆H₆₁N₅O₇S) is a synthetic azabicyclohexane derivative with a molecular weight of 707.97 g/mol . Its structure features a (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane core substituted with two functional groups: a [(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]aminoacyl moiety at position 2S and an N-({1-[(tert-butylsulfonyl)methyl]cyclohexyl}carbamoyl)-3-methyl-L-valyl group at position 3 . This intricate design enables reversible covalent binding to the HCV NS3/4A protease active site, a mechanism critical to its antiviral activity .
The compound’s stereochemistry and ketoamide functional group contribute to its specificity for viral proteases over human analogs, with minimal inhibition observed except for cathepsin B (69% inhibition) . This selectivity reduces off-target effects, though cathepsin B’s association with malignancies warrants further study .
Mechanism of Action and Antiviral Activity
Inhibition of HCV Replication
Narlaprevir targets the NS3/4A serine protease, an enzyme essential for HCV polyprotein processing. By forming a reversible covalent bond with the protease’s catalytic serine residue, it prevents cleavage of viral polypeptides into functional proteins, halting replication . In vitro studies report a Ki of 7 ± 1 nM against HCV genotype 1 and an IC₉₀ of ~28 ng/ml in replicon assays .
Pharmacokinetics and Metabolism
Absorption and Distribution
Narlaprevir exhibits 86.5–91.4% plasma protein binding, with a volume of distribution indicating extensive tissue penetration . Administration with food enhances bioavailability, while ritonavir co-administration (100 mg) boosts exposure by inhibiting CYP3A4-mediated metabolism .
Table 1: Key Pharmacokinetic Parameters
Parameter | Narlaprevir 200 mg (Cirrhotic) | Narlaprevir 200 mg (Healthy) | Narlaprevir 100 mg + Ritonavir (Both Groups) |
---|---|---|---|
Cₘₐₓ (ng/ml) | 563.1 | 364.8 | ~1,200 |
AUC₀–∞ (ng·h/ml) | 4,701.8 | 1,917.1 | ~15,000 |
T₁/₂ (hours) | Not reported | Not reported | 15–20 |
Data derived from single-dose studies .
Elimination Pathways
Metabolism occurs via hepatic oxidation, reduction, and N-dealkylation (primarily CYP3A4), with 81.1% excreted fecally and 3.14% renally . No clinically significant drug-drug interactions are reported beyond ritonavir-mediated CYP3A4 inhibition .
Therapeutic Guidelines and Contraindications
Indications and Dosing
Narlaprevir is indicated for HCV genotype 1 in combination with ritonavir, pegylated interferon-α, and ribavirin . Standard dosing involves 100 mg narlaprevir + 100 mg ritonavir once daily, with meal requirements to optimize absorption .
Contraindications and Precautions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume